3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine
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Overview
Description
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-b][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is an I2-mediated annulation reaction, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenone and heterocycle ketones . The reaction conditions often involve the use of iodine as a catalyst and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in various biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazines: These compounds share a similar core structure but differ in the substitution pattern and functional groups attached.
Imidazo[2,1-b][1,3]thiazines: These compounds have a sulfur atom in place of the nitrogen atom in the triazine ring, leading to different chemical and biological properties.
Uniqueness
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is unique due to the presence of both a bromine atom and a trifluoromethyl group. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.
Properties
CAS No. |
425378-67-2 |
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Molecular Formula |
C6H2BrF3N4 |
Molecular Weight |
267.01 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrF3N4/c7-4-2-12-14-3(6(8,9)10)1-11-5(14)13-4/h1-2H |
InChI Key |
SETQRHHAUHTGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)N=C(C=N2)Br)C(F)(F)F |
Origin of Product |
United States |
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